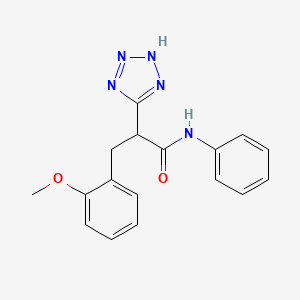
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, also known as MPTP, is a tetrazole-based compound that has gained attention in scientific research for its potential use as a therapeutic agent. MPTP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide involves the reaction of 2-methoxybenzoyl chloride with N-phenyl-2-(2H-tetrazol-5-yl)propanamide in the presence of a base to form the intermediate 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide. The intermediate is then purified to obtain the final product.
Starting Materials
2-methoxybenzoic acid, thionyl chloride, N-phenyl-2-(2H-tetrazol-5-yl)propanamide, base (e.g. triethylamine), solvent (e.g. dichloromethane)
Reaction
1. Conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using thionyl chloride, 2. Reaction of 2-methoxybenzoyl chloride with N-phenyl-2-(2H-tetrazol-5-yl)propanamide in the presence of a base to form the intermediate 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide, 3. Purification of the intermediate to obtain the final product
Mechanism Of Action
The exact mechanism of action of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical And Physiological Effects
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has been shown to have antioxidant activity, which may help protect against oxidative stress and prevent cellular damage. 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has not yet been extensively tested in vivo, so its efficacy and safety in humans are not yet known.
Future Directions
There are several potential future directions for research on 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to investigate the anticancer properties of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide and its potential use as a cancer treatment.
Scientific Research Applications
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide has been investigated for its potential use in the treatment of various diseases and conditions. One area of research is its use as an anti-inflammatory agent. Studies have shown that 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide as an anticancer agent. Studies have shown that 3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a cancer treatment.
properties
IUPAC Name |
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-15-10-6-5-7-12(15)11-14(16-19-21-22-20-16)17(23)18-13-8-3-2-4-9-13/h2-10,14H,11H2,1H3,(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABNZEUISJEPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2555639.png)
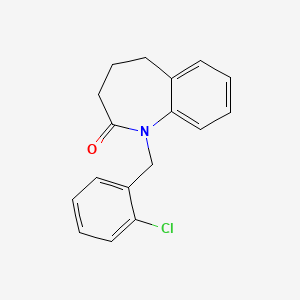
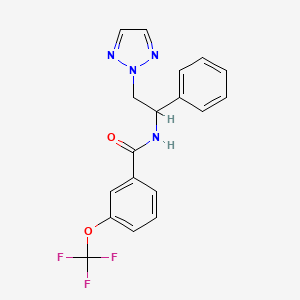
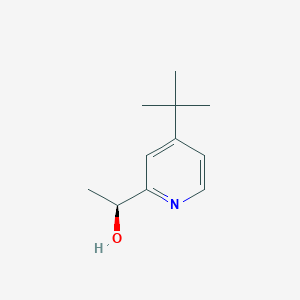

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide](/img/structure/B2555649.png)
![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)
![N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2555652.png)
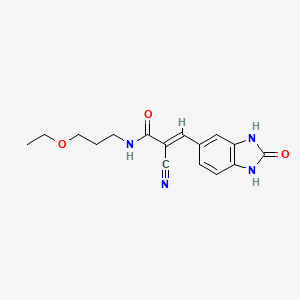
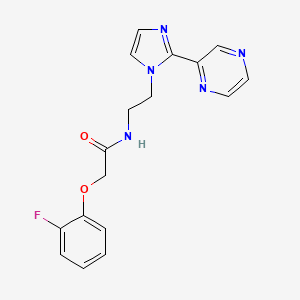
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)
![2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2555659.png)
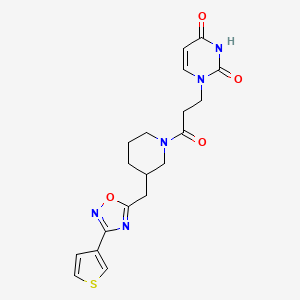
![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)